Antimicrobial and Antioxidant Activity: A study highlighted the potent antimicrobial activity of 1-benzyl-3-[(4-methylphenyl)imino]indolin-2-one, a piperazine derivative, against Pseudomonas aeruginosa, exceeding the efficacy of tetracycline. This compound and its Co(II) complex also exhibited substantial free radical scavenging capabilities. []
Anti-Ulcerogenic Activity: Research has demonstrated the ulcer-protective properties of 1-benzyl-3-(4-methylphenyl)urea, another piperazine derivative. In both alcohol- and aspirin-induced ulcer models in rats, the compound significantly reduced ulcer formation, showing comparable efficacy to the standard drug ranitidine. []
Cerebral Vasodilating Activity: Studies on 1-benzyl-4-(3-hydroxy-3-phenylpropyl)piperazines revealed their potential as cerebral vasodilators. The potency of these compounds was linked to the number of methoxyl groups on the benzyl moiety and the lipophilicity around a specific asymmetric carbon atom. [, ]
Antidiabetic Activity: Piperazine derivatives, specifically 1-benzyl-4-alkyl-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazines, have shown promise as antidiabetic agents. These compounds, particularly PMS 812, effectively improve glucose tolerance in a rat model of type II diabetes by enhancing insulin secretion without alpha2 adrenoceptor blockage. []
α1D/1A Antagonist Activity: Research on 1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl)-1H-indole-2-carboxamide (HJZ-12), a piperazine-derived α1D/1A antagonist, demonstrated its efficacy in preventing prostate growth in a rat BPH model. Unlike other antagonists like naftopidil, HJZ-12 not only decreased prostate weight and proliferation but also reduced prostate volume by inducing apoptosis. []
Glucose Homeostasis Modulation: Studies on imidazoline derivatives highlighted the potential of piperazine derivatives in influencing glucose homeostasis. Compounds such as 1,4-diisopropyl-2-(4', 5'-dihydro-1'H-imidazol-2'-yl)piperazine (PMS 847) exhibited potent antidiabetic effects after both oral and intraperitoneal administration. []
Ligands for Melanin-Concentrating Hormone Receptors: Research has identified 1-benzyl-4-aryl-piperazines as ligands for melanin-concentrating hormone (MCH) receptors. These compounds show promise in modulating MCH activity, potentially leading to treatments for metabolic, eating, and sexual disorders in humans and animals. []
Apoptosis Induction and Tubulin Polymerization Inhibition: Studies on (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives highlighted their ability to induce apoptosis and inhibit tubulin polymerization, marking them as potential anticancer agents. []
Sigma Receptor Affinity: Piperazine-based compounds, particularly 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone, have demonstrated high affinity for sigma receptor 1 (S1R). These compounds act as S1R agonists and offer potential therapeutic applications for various neurological and psychiatric disorders. []
Antifungal Activity: Research on hydrazones of piperazine derivatives revealed their antifungal properties. Compounds like 1-benzhydryl-4-isonicotinylideneaminopiperazine exhibited broad-spectrum activity, inhibiting the growth of various bacteria and fungi. []
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8